N-Acetyl-L-serine-2,3,3-D3
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Overview
Description
N-Acetyl-L-serine-2,3,3-D3 is a deuterium-labeled analogue of N-Acetyl-L-serine. This compound is characterized by the replacement of hydrogen atoms with deuterium at specific positions, which makes it useful in various scientific research applications. The molecular formula of this compound is HOCD2CD(NHCOCH3)COOH, and it has a molecular weight of 150.15 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-serine-2,3,3-D3 typically involves the acetylation of L-serine with acetic anhydride in the presence of a deuterium source. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective incorporation of deuterium atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The process includes the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The final product is purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-serine-2,3,3-D3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like hydrochloric acid and sodium hydroxide are used for substitution reactions
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used
Scientific Research Applications
N-Acetyl-L-serine-2,3,3-D3 is widely used in scientific research, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.
Medicine: Utilized in drug development and pharmacokinetic studies to investigate the metabolism and distribution of drugs.
Industry: Applied in the production of deuterated compounds for various industrial applications
Mechanism of Action
The mechanism of action of N-Acetyl-L-serine-2,3,3-D3 involves its interaction with specific molecular targets and pathways. In metabolic studies, it acts as a tracer to monitor the incorporation and transformation of deuterium-labeled compounds in biological systems. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s behavior and interactions .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-serine: The non-deuterated analogue of N-Acetyl-L-serine-2,3,3-D3.
N-Acetyl-D-serine: The D-isomer of N-Acetyl-L-serine.
N-Acetyl-DL-serine: A racemic mixture of N-Acetyl-D-serine and N-Acetyl-L-serine
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracking and analysis in NMR spectroscopy and metabolic studies, making it a valuable tool in various scientific fields .
Properties
Molecular Formula |
C5H9NO4 |
---|---|
Molecular Weight |
150.15 g/mol |
IUPAC Name |
(2S)-2-acetamido-2,3,3-trideuterio-3-hydroxypropanoic acid |
InChI |
InChI=1S/C5H9NO4/c1-3(8)6-4(2-7)5(9)10/h4,7H,2H2,1H3,(H,6,8)(H,9,10)/t4-/m0/s1/i2D2,4D |
InChI Key |
JJIHLJJYMXLCOY-BWBLNMPZSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])O)NC(=O)C |
Canonical SMILES |
CC(=O)NC(CO)C(=O)O |
Origin of Product |
United States |
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